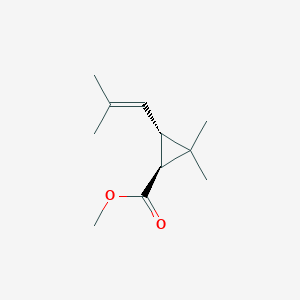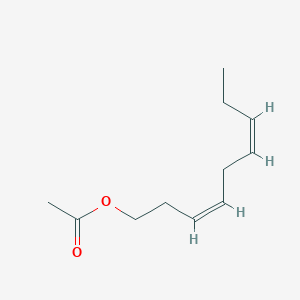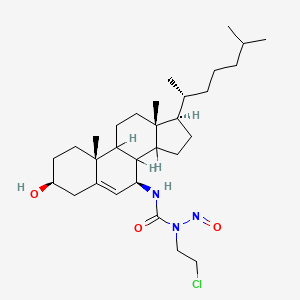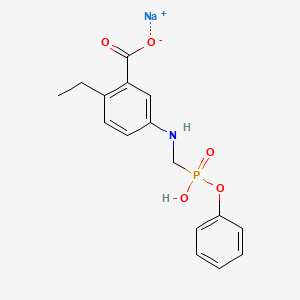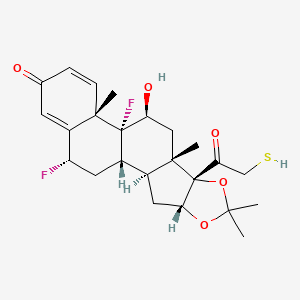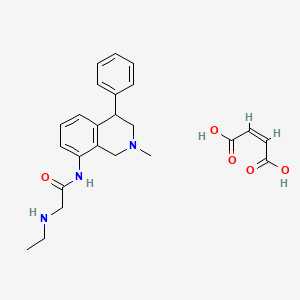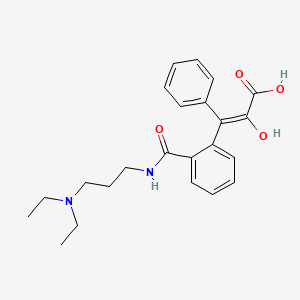
3-(o-((3-(Diethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(o-((3-(Diethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a diethylamino group, a carbamoyl group, and a phenylacrylic acid moiety. Its intricate molecular arrangement allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(o-((3-(Diethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-(diethylamino)propylamine with an appropriate phenylacrylic acid derivative under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced reactors and purification systems ensures the efficient production of high-purity this compound for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, modifying its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
3-(o-((3-(Diethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the creation of complex molecules for various purposes.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.
Industry: The compound’s chemical versatility makes it suitable for use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(o-((3-(Diethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
相似化合物的比较
3-(Diethylamino)propylamine: Shares the diethylamino group but lacks the phenylacrylic acid moiety.
Phenylacrylic Acid Derivatives: Compounds with similar phenylacrylic acid structures but different substituents.
Uniqueness: 3-(o-((3-(Diethylamino)propyl)carbamoyl)phenyl)-2-hydroxy-3-phenylacrylic acid stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its ability to participate in diverse reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
112392-98-0 |
|---|---|
分子式 |
C23H28N2O4 |
分子量 |
396.5 g/mol |
IUPAC 名称 |
(Z)-3-[2-[3-(diethylamino)propylcarbamoyl]phenyl]-2-hydroxy-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C23H28N2O4/c1-3-25(4-2)16-10-15-24-22(27)19-14-9-8-13-18(19)20(21(26)23(28)29)17-11-6-5-7-12-17/h5-9,11-14,26H,3-4,10,15-16H2,1-2H3,(H,24,27)(H,28,29)/b21-20- |
InChI 键 |
SODKWJLSBALYMP-MRCUWXFGSA-N |
手性 SMILES |
CCN(CC)CCCNC(=O)C1=CC=CC=C1/C(=C(/C(=O)O)\O)/C2=CC=CC=C2 |
规范 SMILES |
CCN(CC)CCCNC(=O)C1=CC=CC=C1C(=C(C(=O)O)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


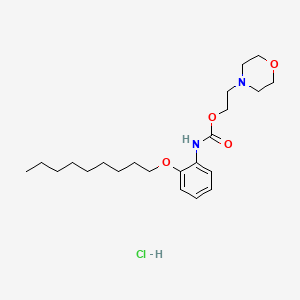
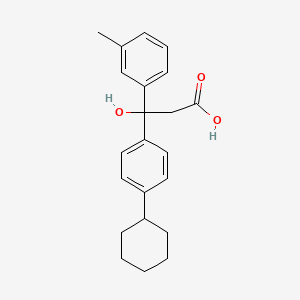
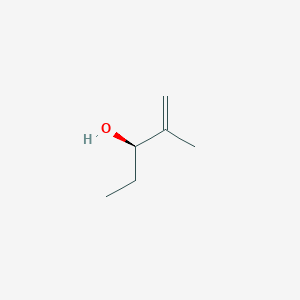
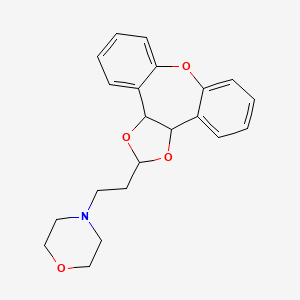
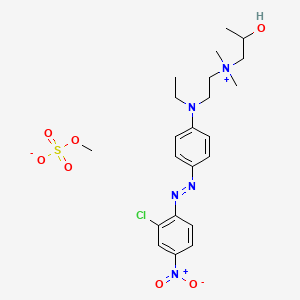
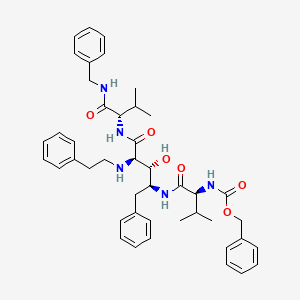

![acetic acid;hexanedioic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;urea](/img/structure/B12773053.png)
